molecular formula C15H13ClOS B1597429 4-Chloro-4'-(ethylthio)benzophenone CAS No. 844885-04-7

4-Chloro-4'-(ethylthio)benzophenone

Cat. No. B1597429
CAS RN: 844885-04-7
M. Wt: 276.8 g/mol
InChI Key: GVQMAJMFCOHUJE-UHFFFAOYSA-N
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Description

4-Chloro-4’-(ethylthio)benzophenone is a chemical compound with the molecular formula C15H13ClOS and a molecular weight of 276.78 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-(ethylthio)benzophenone consists of a benzophenone core with a chlorine atom substituted at one of the para positions and an ethylthio group substituted at the other para position . The InChI code for this compound is 1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-4’-(ethylthio)benzophenone include a predicted boiling point of approximately 414.9°C and a predicted density of approximately 1.3 g/cm3 . The compound also has a refractive index of approximately 1.63 .

Scientific Research Applications

Oxidative Degradation and Wastewater Treatment

Research into the oxidative degradation of chlorophenols, which share a structural resemblance with 4-Chloro-4'-(ethylthio)benzophenone, has been significant in understanding their behavior in environmental contexts. For instance, the bimetallic Al-Fe/O2 process has shown higher reactivity in degrading 4-chlorophenol compared to other processes, which could be relevant for similar compounds (Xin Liu et al., 2014). Furthermore, the electrochemical behavior of synthetic B-doped diamond electrodes has been studied for the oxidation of 4-chlorophenol, highlighting potential applications in wastewater treatment through electrode fouling inhibition and complete incineration of pollutants (M. Rodrigo et al., 2001).

Photocatalytic Degradation

Photocatalytic degradation studies, such as those using immobilized photosensitizers like aluminum tetrasulfophthalocyanine, have been effective in degrading chlorophenols under visible light. These studies suggest potential applications for similar compounds in purifying water contaminated with resistant organic pollutants (Meiqing Hu et al., 2004).

Transformation Pathways and Toxicity Evaluation

Investigations into the transformation pathways and toxicity of benzophenone compounds during chlorination disinfection processes have revealed significant findings. For example, the transformation of 4-hydroxyl benzophenone with free available chlorine has been characterized, proposing various transformation mechanisms that could apply to related compounds. Such research is crucial for understanding the ecological risks associated with the chlorination disinfection of water containing similar chemicals (W. Liu et al., 2016).

Advanced Oxidation Processes

The zero-valent iron-mediated decomposition of peroxydisulfate, leading to the generation of sulfate radicals, has shown to significantly improve the degradation efficiencies of chlorophenols at ambient temperature. This process highlights an efficient advanced oxidation method that could be applicable for the degradation of a wide range of persistent organic pollutants, including those related to this compound (Jin-ying Zhao et al., 2010).

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(ethylthio)benzophenone is not well-documented in the available literature. It’s important to note that the mechanism of action for a chemical compound often depends on the context in which it is used, such as in a chemical reaction or biological system .

Safety and Hazards

4-Chloro-4’-(ethylthio)benzophenone may be irritating to the skin, eyes, and respiratory system. It may also have harmful effects if inhaled or swallowed . Therefore, it is recommended to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling .

properties

IUPAC Name

(4-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQMAJMFCOHUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373931
Record name 4-Chloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844885-04-7
Record name (4-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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